molecular formula C11H15F2N5 B11745090 {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11745090
M. Wt: 255.27 g/mol
InChI Key: ZTKODOBSGUOPLX-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features two pyrazole rings, one with a difluoromethyl group and the other with an ethyl group, connected by a methylamine bridge. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine typically involves multi-step organic reactions. One common approach starts with the preparation of the individual pyrazole rings. The difluoromethyl-pyrazole can be synthesized through the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. Similarly, the ethyl-pyrazole can be prepared using ethylating agents.

Once the pyrazole rings are synthesized, they are linked via a methylamine bridge. This step involves the reaction of the pyrazole derivatives with a methylamine source, often under catalytic conditions to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often employed to streamline the production process and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups on the pyrazole rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres. Substitution reactions may be facilitated by the presence of catalysts or specific solvents to enhance reactivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used Oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions produce amine or alkane derivatives

Scientific Research Applications

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are investigated in medicinal chemistry. It may serve as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The difluoromethyl and ethyl groups play a crucial role in determining the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(methyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine
  • {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine
  • {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine

Uniqueness

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine stands out due to the presence of both difluoromethyl and ethyl groups on the pyrazole rings. This unique combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15F2N5

Molecular Weight

255.27 g/mol

IUPAC Name

N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-1-(1-ethylpyrazol-3-yl)methanamine

InChI

InChI=1S/C11H15F2N5/c1-2-17-5-3-9(15-17)7-14-8-10-4-6-18(16-10)11(12)13/h3-6,11,14H,2,7-8H2,1H3

InChI Key

ZTKODOBSGUOPLX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=NN(C=C2)C(F)F

Origin of Product

United States

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